molecular formula C8H12ClNO2S B2576523 Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride CAS No. 98593-56-7

Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride

Cat. No.: B2576523
CAS No.: 98593-56-7
M. Wt: 221.7
InChI Key: JOTSVOSIVDVLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride: is a chemical compound with the molecular formula C8H12ClNO2S and a molecular weight of 221.71 g/mol . This compound is characterized by the presence of a thiophene ring, an amino group, and a methyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride typically involves the reaction of thiophene-2-carboxylic acid with methylamine and subsequent esterification. The reaction conditions often include the use of a suitable solvent such as methanol or ethanol and a catalyst like hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can modulate biological pathways, resulting in therapeutic effects such as anti-inflammatory and analgesic activities .

Comparison with Similar Compounds

  • Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride
  • Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
  • Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Comparison: Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

methyl 2-amino-3-thiophen-2-ylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-11-8(10)7(9)5-6-3-2-4-12-6;/h2-4,7H,5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTSVOSIVDVLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.78 g (0.0318 mole) of thionyl chloride were added dropwise at -5° C. to 10.2 g (0.318 mole) of methanol. After 5 minutes, 3.3 g (0.0159 mole) of 3-(2-thienyl)-DL-alanine hydrochloride were added gradually to this solution, whilst keeping the temperature at -5° C. The mixture was then stirred for 3 hours at this temperature, and then left standing for 24 hours at room temperature. The reaction product was then condensed by evaporation under reduced pressure, and ethanol was added to the residue. The mixture was then condensed by evaporation under reduced pressure and 3.53 g (yield 100%) of 3-(2-thienyl)-DL-alanine methyl ester hydrochloride melting at 110°-112° C. were obtained as the residue.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
0.318 mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.